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Compound of Interest

Compound Name:

3-Quinolinecarboxamide, 6-(6-

(methoxymethyl)-3-pyridinyl)-4-

(((1S)-1-(tetrahydro-2H-pyran-4-

yl)ethyl)amino)-

Cat. No.: B605725 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The tetrahydro-2H-pyran (THP) scaffold is a privileged structural motif in medicinal chemistry,

frequently incorporated into a diverse array of biologically active compounds. Its favorable

physicochemical properties, including improved solubility and metabolic stability, make it an

attractive component in the design of novel therapeutics. This technical guide provides an in-

depth analysis of the structure-activity relationships (SAR) of THP-containing compounds

across various therapeutic areas, including oncology, virology, and bacteriology. Detailed

experimental protocols for key assays and visualizations of relevant signaling pathways and

workflows are presented to support researchers in the field of drug discovery and development.

Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative SAR data for various classes of tetrahydro-2H-

pyran containing compounds, highlighting the impact of structural modifications on their

biological activity.
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Table 1: Tetrahydro-2H-pyran (THP) Derivatives as ALK5
Inhibitors

Compound
ID

R1 R2

IC50 (nM)
vs. ALK5
Autophosp
horylation

IC50 (nM)
vs. NIH3T3
Cell Activity

Reference

8h 4-pyridyl

2-fluoro-5-

(trifluorometh

yl)phenyl

25 74.6 [1]

Lead Cmpd. 4-pyridyl Phenyl >1000 >10000 [1]

Analog 1 4-pyridyl
2-

fluorophenyl
150 800 [1]

Analog 2 4-pyridyl

2,5-

difluoropheny

l

80 450 [1]

This table showcases the development of potent ALK5 inhibitors based on a 4-(pyridin-4-

oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole scaffold. The data indicates that substitution on the

terminal phenyl ring (R2) significantly influences inhibitory activity, with the 2-fluoro-5-

(trifluoromethyl)phenyl group in compound 8h providing the highest potency.

Table 2: 2H-Pyran-2-one Derivatives as HIV-1 Reverse
Transcriptase Inhibitors and Anticancer Agents
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Compound
ID

R Group
EC50 (µM)
vs. HIV-1 in
CEM cells

IC50 (µM)
vs. L1210
Murine
Leukemia

IC50 (µM)
vs. HeLa
Cervix
Carcinoma

Reference

6

4-((2-(1H-

indol-3-

yl)ethyl)amin

o)-6-methyl

25-50 - - [2]

21

6-methyl-4-

((2-

(naphthalen-

1-

yl)ethyl)sulfon

yl)

>100 0.95 2.9 [2]

This table presents data for 2H-pyran-2-one derivatives. While compound 6 showed moderate

anti-HIV-1 activity, it also exhibited cytostatic effects. In contrast, compound 21 was inactive

against HIV-1 but demonstrated potent anticancer activity against murine leukemia and HeLa

carcinoma cell lines, highlighting a shift in the therapeutic application based on structural

modifications.

Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below

are protocols for key experiments cited in the evaluation of THP-containing compounds.

ALK5 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a method to measure the inhibition of Activin-like kinase 5 (ALK5)

activity by test compounds using a luminescent ADP detection assay.

Materials:

Recombinant human ALK5 enzyme

Myelin Basic Protein (MBP) as a substrate
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ATP

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

Test compounds (solubilized in DMSO)

ADP-Glo™ Kinase Assay Kit (Promega)

96-well white plates

Procedure:

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further

dilute the compounds in the assay buffer to the desired final concentrations.

Kinase Reaction: a. In a 96-well plate, add 5 µL of the diluted test compound or vehicle

(DMSO in assay buffer). b. Add 10 µL of a solution containing the ALK5 enzyme and MBP

substrate in assay buffer. c. Initiate the kinase reaction by adding 10 µL of ATP solution in

assay buffer. d. Incubate the plate at room temperature for a specified time (e.g., 60

minutes).

ADP Detection: a. Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. b.

Incubate for 40 minutes at room temperature. c. Add 50 µL of Kinase Detection Reagent. d.

Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop.

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis: a. Calculate the percentage of inhibition for each compound concentration

relative to the vehicle control. b. Determine the IC50 value by plotting the percentage of

inhibition against the logarithm of the compound concentration and fitting the data to a

sigmoidal dose-response curve.

Antibacterial Susceptibility Testing (Broth Microdilution
Method for MIC Determination)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of test

compounds against bacterial strains.
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Materials:

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

Mueller-Hinton Broth (MHB)

Test compounds (solubilized in a suitable solvent)

Sterile 96-well microtiter plates

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

Compound Dilution: a. In a 96-well plate, add 100 µL of sterile MHB to all wells. b. Add 100

µL of the test compound stock solution to the first well and perform a two-fold serial dilution

across the plate.

Inoculation: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. b.

Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in

the wells. c. Add 10 µL of the diluted bacterial inoculum to each well.

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

MIC Determination: a. Visually inspect the wells for turbidity. b. The MIC is the lowest

concentration of the test compound that completely inhibits visible bacterial growth. c.

Include a growth control (no compound) and a sterility control (no bacteria) for validation.

Signaling Pathways and Workflows
Visualizing complex biological pathways and experimental processes is essential for

understanding the mechanism of action and the drug discovery pipeline.
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Caption: TGF-β signaling pathway and the mechanism of action of THP-containing ALK5

inhibitors.
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Caption: General experimental workflow for a structure-activity relationship study.
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Caption: Logical workflow of a structure-activity relationship (SAR) analysis cycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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